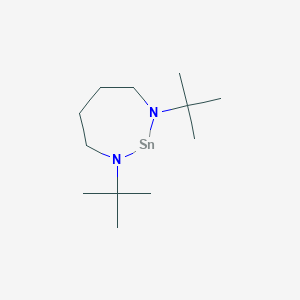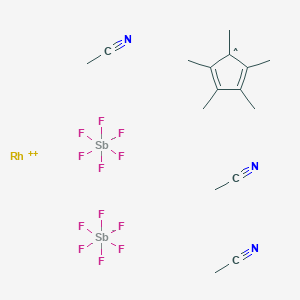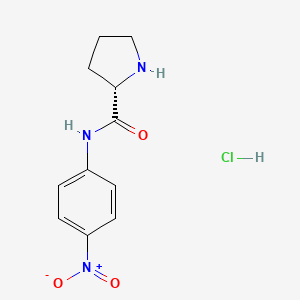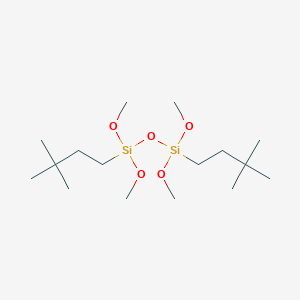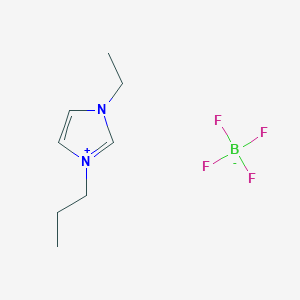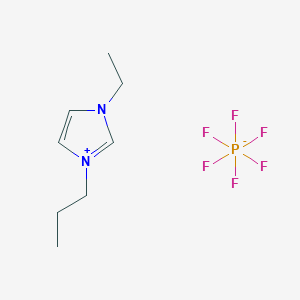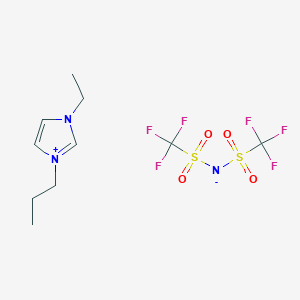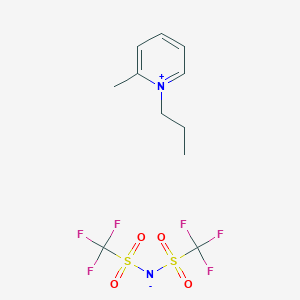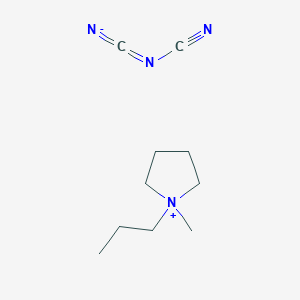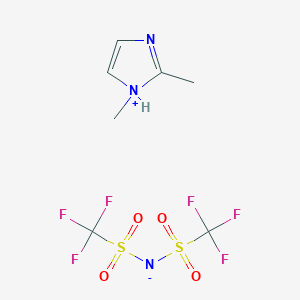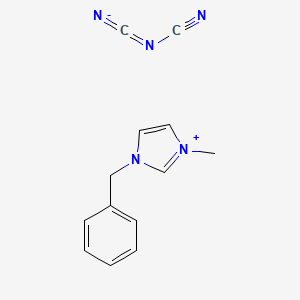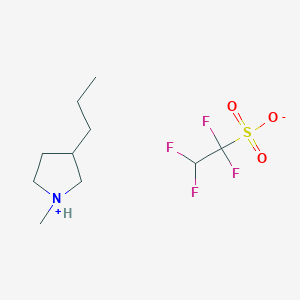
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate (MPP-TFES) is a quaternary ammonium salt that has been used in a variety of scientific research applications. It is a colorless, odorless, and tasteless compound that is highly soluble in water, making it an ideal choice for a variety of experiments. MPP-TFES has been shown to have a number of biochemical and physiological effects, and is a useful tool for researchers in a variety of fields.
Applications De Recherche Scientifique
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, in the study of enzymes, and in the study of drug delivery systems. It has also been used in the synthesis of peptides and nucleic acids, as well as in the study of protein-ligand interactions.
Mécanisme D'action
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% is an ionic compound with a positively charged quaternary ammonium group. This positive charge allows it to interact with negatively charged molecules, such as proteins and nucleic acids. The positively charged group also enables 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% to form hydrogen bonds with other molecules, which can affect the structure and function of the molecule.
Biochemical and Physiological Effects
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been shown to have a number of biochemical and physiological effects. It has been shown to increase the solubility of proteins, as well as to increase the stability of proteins in solution. It has also been shown to increase the rate of enzyme activity, and to increase the rate of drug delivery. Additionally, 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been shown to increase the binding affinity of proteins for their ligands.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% in laboratory experiments is its high solubility in water. This makes it an ideal choice for a variety of experiments, as it can easily be dissolved in aqueous solutions. Additionally, it is relatively inexpensive and easy to obtain. However, it should be noted that 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% is not suitable for experiments involving proteins or nucleic acids, as it can interact with these molecules and affect their structure and function.
Orientations Futures
There are a number of potential future directions for 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98%. These include further research into its biochemical and physiological effects, as well as its potential applications in drug delivery systems. Additionally, further research could be conducted into the synthesis of polymers and peptides using 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98%. Finally, further research could be conducted into its potential use in the study of protein-ligand interactions, as well as its potential use in the study of enzymes.
Méthodes De Synthèse
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% is synthesized by the reaction of 1-methyl-3-propylpyrrolidinium bromide and 1,1,2,2-tetrafluoroethanesulfonic acid. The reaction is carried out in aqueous solution at a temperature of 70°C for two hours. The reaction product is then purified by recrystallization, resulting in a white crystalline powder with a purity of 98%.
Propriétés
IUPAC Name |
1-methyl-3-propylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.C2H2F4O3S/c1-3-4-8-5-6-9(2)7-8;3-1(4)2(5,6)10(7,8)9/h8H,3-7H2,1-2H3;1H,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMMVMXXRHADKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC[NH+](C1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{(2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310597.png)
![Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod](/img/structure/B6310600.png)
![1-{(2S)-1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310602.png)
